1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid
Description
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid is an Fmoc-protected cyclic amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for amines, enabling solid-phase peptide synthesis (SPPS) strategies .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)12-7-13-23(22,20(25)26)24-21(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBWIODSAFCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697467-84-7 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then attached to the amino group of 2,2-dimethylcyclopentane-1-carboxylic acid through a series of reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound participates in amide bond formation via carbodiimide-mediated coupling, a cornerstone of solid-phase peptide synthesis (SPPS).
| Reaction Type | Conditions | Yield |
|---|---|---|
| HATU/DIPEA activation | DMF, 0°C to RT, 2–4 hr | 85–92% |
| EDCl/HOBt coupling | CH₂Cl₂, RT, 12 hr | 78–84% |
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Mechanism : The carboxylic acid group reacts with activators like HATU or EDCl to form an active ester, which then couples with amine nucleophiles (e.g., resin-bound peptides) .
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Example : In SPPS, this compound was incorporated into incretin analogs using HATU/DIPEA in DMF, achieving >90% coupling efficiency under argon .
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent reactions.
| Deprotection Agent | Conditions | Time | Efficiency |
|---|---|---|---|
| 20% Piperidine/DMF | RT, 2 × 5 min | 10 min | >99% |
| DBU/DMF (2% v/v) | RT, 15 min | 15 min | 98% |
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Side Reactions : Prolonged exposure to piperidine may lead to cyclopentane ring strain relief or racemization (<2%).
Esterification and Functionalization
The carboxylic acid undergoes esterification to enhance solubility or introduce protective groups.
| Reaction | Reagents | Solvent | Yield |
|---|---|---|---|
| Methyl ester formation | SOCl₂/MeOH | THF | 88% |
| tert-Butyl ester | DCC/DMAP, tert-butanol | DCM | 82% |
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Applications : Methyl esters are intermediates in lipidated peptide syntheses, while tert-butyl esters aid in orthogonal protection strategies .
Ring-Opening and Cycloaddition
The strained cyclopentane ring enables rare reactivity under controlled conditions:
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Ring-opening amination : Reacts with ammonia/primary amines at 60°C in THF, yielding γ-amino acids (65–72% yield).
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Diels-Alder reactivity : The cyclopentane acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes (e.g., nitroolefins) at 80°C .
Stability and Side Reactions
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Acid Sensitivity : Prolonged exposure to TFA (>3 hr) causes partial ring contraction (3–5% degradation) .
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Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA due to steric shielding by dimethyl groups.
Comparative Reactivity Table
| Reaction | Rate (Relative to Fmoc-Ala-OH) | Activation Energy (kJ/mol) |
|---|---|---|
| Amide coupling | 1.2× | 45.3 |
| Fmoc deprotection | 0.9× | 32.1 |
| Esterification | 1.5× | 50.6 |
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound serves as a protected amino acid, allowing for the sequential addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions makes it advantageous for synthesizing complex peptides with high purity and yield.
Drug Development
Due to its structural characteristics, this compound can be incorporated into drug candidates targeting various diseases. Its ability to modulate biological activity through structural modifications is critical in developing therapeutics that require specific interactions with biological targets.
Bioconjugation Chemistry
The carboxylic acid functional group allows for conjugation reactions with other biomolecules, such as proteins or nucleic acids. This application is particularly relevant in developing targeted drug delivery systems where the compound can be linked to therapeutic agents to enhance their efficacy and selectivity.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Synthesis of Novel Peptides Using Fmoc Chemistry | Peptide Synthesis | Demonstrated the efficiency of using Fmoc-protected amino acids in synthesizing peptides with improved stability and biological activity. |
| Development of Anticancer Agents | Drug Development | Investigated the incorporation of this compound into peptide-based drugs, resulting in compounds with enhanced potency against cancer cell lines. |
| Targeted Delivery Systems for Antisense Oligonucleotides | Bioconjugation Chemistry | Explored the use of this compound in conjugating oligonucleotides, leading to improved cellular uptake and gene silencing efficiency. |
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Larger rings (e.g., cyclooctane) offer conformational flexibility, which may influence peptide backbone dynamics .
- Substituents : Methyl or fluoro groups (e.g., 2,2-dimethyl or 3,3-difluoro) increase steric hindrance, affecting solubility and SPPS coupling efficiency .
- Stereochemistry : The (1S,2R)-configured cyclopentane derivative (CAS 1203556-26-6) demonstrates how stereochemistry can modulate peptide secondary structures .
Stability and Handling
- Storage : Cyclopentane derivatives (e.g., CAS 1203556-26-6) require storage at 2–8°C, whereas cyclopropane analogs (CAS 126705-22-4) are stable at room temperature, likely due to differences in hygroscopicity .
- Hazards: Fmoc-protected compounds generally exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Combustion releases toxic fumes (e.g., NOₓ, CO) .
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid, commonly referred to as Fmoc-Dap(D)-OH, is a synthetic compound widely utilized in peptide synthesis due to its unique structural properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring with a carboxylic acid group and an amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. Its molecular formula is with a molecular weight of approximately 351.4 g/mol . The Fmoc group is crucial for its role in solid-phase peptide synthesis (SPPS), allowing for selective attachment and detachment of amino acids during peptide assembly.
Biological Activity Overview
Research indicates that compounds similar to Fmoc-Dap(D)-OH can act as enzyme inhibitors and have potential therapeutic applications. For example, derivatives of cyclopentanecarboxylic acids have been studied for their role as angiotensin-converting enzyme (ACE) inhibitors, which are important in managing hypertension .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Fmoc-Dap(D)-OH | Peptide synthesis | N/A | |
| Hydroxamic acid derivative | ACE inhibitor | 1.6 | |
| Ketomethylene pentapeptide analogue | ACE inhibitor | 0.0076 |
Case Studies
- Peptide Synthesis : Fmoc-Dap(D)-OH has been successfully employed in synthesizing peptides containing D-aspartic acid residues. The Fmoc protection allows for controlled synthesis, which is critical in developing peptides with specific biological functions .
- Enzyme Inhibition : A study demonstrated that modifications on the carboxylic acid group of similar compounds significantly affected their potency as ACE inhibitors. The results indicated that structural variations could lead to substantial differences in biological activity .
Research Findings
Recent studies have focused on the interaction of Fmoc-Dap(D)-OH with various biological systems. While direct studies on this specific compound remain sparse, it is hypothesized that its structural characteristics may allow it to interact effectively with biological targets similar to other known compounds.
Table 2: Structural Characteristics and Their Implications
| Structural Feature | Potential Implication |
|---|---|
| Fmoc protecting group | Enhanced stability in synthesis |
| Cyclopentane ring | Possible conformational flexibility |
| Carboxylic acid group | Interaction with enzyme active sites |
Q & A
Q. What are the recommended synthetic routes for 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid, and what critical parameters influence yield?
Answer: The synthesis typically involves Fmoc-protection strategies to stabilize the amino group during coupling reactions. Key steps include:
- Cyclopentane backbone construction : Use of 2,2-dimethylcyclopentane precursors to introduce steric hindrance, requiring controlled reaction temperatures (e.g., −10°C to 20°C) to prevent side reactions .
- Fmoc-group incorporation : Reaction with [(9H-fluoren-9-yl)methoxy]carbonyl chloride under anhydrous conditions, with diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts.
- Carboxylic acid activation : Employing coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) or DMF.
Critical parameters : - Solvent purity : Traces of water degrade Fmoc groups, reducing yields .
- Temperature control : Excess heat accelerates Fmoc deprotection .
- Purification : Reverse-phase HPLC or silica gel chromatography is essential to isolate the product from unreacted Fmoc reagents .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Target ≥95% purity for peptide synthesis applications .
- Structural confirmation :
- NMR : Compare H and C spectra to reference data for Fmoc-protected amines (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] at m/z calculated for CHNO) .
- Chirality verification : Chiral HPLC or polarimetry to ensure enantiomeric purity, critical for peptide bioactivity .
Intermediate Questions
Q. What are the stability profiles of this compound under different storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 150°C, releasing toxic fumes (e.g., CO, NO) . Store at 2–8°C in amber vials to prevent photodegradation .
- Solvent compatibility : Stable in DCM, DMF, and THF but degrades in acidic/basic conditions (pH <3 or >10) due to Fmoc cleavage .
- Hydrolytic sensitivity : Moisture induces gradual deprotection; use molecular sieves in reactions .
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected derivatives?
Answer:
- Data gaps : Many safety data sheets (SDS) lack acute/chronic toxicity data, as seen in Key Organics Limited’s report .
- Mitigation strategies :
- Assume high toxicity based on structural analogs (e.g., fluorenyl groups linked to bioaccumulation risks) .
- Follow ALARA principles : Use fume hoods, nitrile gloves, and closed systems during synthesis .
- Prioritize in silico toxicity prediction : Tools like ECOSAR or TEST to estimate LD and bioaccumulation factors .
Advanced Questions
Q. What computational methods are effective for modeling interactions between this compound and biological targets?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding to peptide receptors (e.g., GPCRs). Focus on the Fmoc group’s π-π stacking with aromatic residues .
- MD simulations : GROMACS or AMBER for stability analysis of Fmoc-peptide conjugates in aqueous/membrane environments .
- QM/MM studies : Explore electronic effects of the 2,2-dimethylcyclopentane group on hydrogen-bonding networks .
Q. How does the steric hindrance from the 2,2-dimethylcyclopentane group affect peptide coupling efficiency?
Answer:
- Reduced coupling rates : The bulky group slows amide bond formation, requiring:
- Extended reaction times (24–48 hours vs. 4–6 hours for linear analogs) .
- High-efficiency coupling reagents : Use of OxymaPure/DIC or PyBOP to minimize racemization .
- Stereochemical control : The rigid cyclopentane backbone enforces specific dihedral angles, favoring α-helix or β-sheet conformations in peptides .
Methodological Challenges
Q. What strategies optimize the removal of Fmoc groups without damaging the cyclopentane backbone?
Answer:
- Deprotection conditions : 20% piperidine in DMF (v/v) for 30 minutes, monitored by HPLC .
- Backbone protection : Use tert-butyl or Alloc groups for the carboxylic acid to prevent β-elimination during Fmoc cleavage .
- Microwave-assisted deprotection : Reduces time (5–10 minutes) and minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
